molecular formula C10H10ClN3 B3182592 (4-(4-Chlorophenyl)-1H-imidazol-2-YL)methanamine CAS No. 944903-47-3

(4-(4-Chlorophenyl)-1H-imidazol-2-YL)methanamine

Cat. No.: B3182592
CAS No.: 944903-47-3
M. Wt: 207.66
InChI Key: RDOJFKMPPSAZGC-UHFFFAOYSA-N
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Description

(4-(4-Chlorophenyl)-1H-imidazol-2-YL)methanamine is an organic compound that belongs to the class of imidazole derivatives This compound features a chlorophenyl group attached to an imidazole ring, which is further connected to a methanamine group

Mechanism of Action

Target of Action

The primary target of (4-(4-Chlorophenyl)-1H-imidazol-2-YL)methanamine is Cytochrome P450 2B6 . Cytochrome P450 2B6 is an enzyme that plays a crucial role in the metabolism of various drugs and xenobiotics.

Mode of Action

It is known to interact with its target, cytochrome p450 2b6 . This interaction could potentially alter the enzyme’s activity, leading to changes in the metabolism of certain substances within the body.

Biochemical Pathways

Given its interaction with cytochrome p450 2b6, it is likely to influence pathways related to drug metabolism and the detoxification of harmful substances .

Result of Action

Given its interaction with Cytochrome P450 2B6, it may influence the metabolism of certain drugs and other substances, potentially altering their effects within the body .

Biochemical Analysis

Biochemical Properties

(4-(4-Chlorophenyl)-1H-imidazol-2-YL)methanamine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can interact with other biomolecules such as receptors and transporters, affecting their function and the overall biochemical pathways they are involved in.

Cellular Effects

The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the signaling pathways that regulate cell growth and apoptosis . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors . This binding can result in either inhibition or activation of the target molecule, depending on the nature of the interaction. For instance, binding to an enzyme’s active site can inhibit its activity, while binding to a receptor can activate downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . The degradation products can have different biochemical properties and effects on cellular function. Long-term studies have indicated that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it has been observed to have minimal adverse effects and can modulate specific biochemical pathways . At higher doses, it can exhibit toxic effects, including damage to liver and kidney tissues. Threshold effects have been noted, where a certain dosage level must be reached before significant biochemical or physiological changes are observed. These studies are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and can further interact with other metabolic enzymes and cofactors. The compound’s metabolism can affect the overall metabolic flux within the cell, leading to changes in the levels of specific metabolites and influencing cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cell membranes and its distribution to different cellular compartments. The compound’s localization and accumulation within specific tissues can influence its biochemical and physiological effects. For instance, its accumulation in the liver can lead to significant metabolic changes and potential toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and the endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. The compound’s activity can be influenced by its localization, as it can interact with different biomolecules within these compartments, leading to specific biochemical and physiological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Chlorophenyl)-1H-imidazol-2-YL)methanamine typically involves the reaction of 4-chlorobenzylamine with imidazole derivatives under specific conditions. One common method includes the use of solvents like ethanol and catalysts to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors. These methods allow for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(4-(4-Chlorophenyl)-1H-imidazol-2-YL)methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted imidazole compounds .

Scientific Research Applications

(4-(4-Chlorophenyl)-1H-imidazol-2-YL)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(4-Chlorophenyl)-1H-imidazol-2-YL)methanamine is unique due to the presence of both the chlorophenyl and imidazole groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

[5-(4-chlorophenyl)-1H-imidazol-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-8-3-1-7(2-4-8)9-6-13-10(5-12)14-9/h1-4,6H,5,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOJFKMPPSAZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)CN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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